Ethyl 4-oxo-4H-chromene-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol. It is classified as a chromene derivative, characterized by a chromene ring structure that includes a carbonyl group and an ethyl ester functional group. The compound is commonly identified by its CAS number 14736-31-3 and is known for its potential applications in various fields, including pharmaceuticals and materials science .
These reactions highlight the versatility of ethyl 4-oxo-4H-chromene-2-carboxylate in synthetic organic chemistry.
Research indicates that ethyl 4-oxo-4H-chromene-2-carboxylate exhibits various biological activities, including:
The synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate can be achieved through several methods, including:
python# Example reaction:# Salicylaldehyde + Ethyl Acetoacetate → Ethyl 4-oxo-4H-chromene-2-carboxylate
These synthetic routes highlight the compound's accessibility for research and industrial applications.
This comparison illustrates how ethyl 4-oxo-4H-chromene-2-carboxylate stands out due to its specific functional groups that confer unique properties and potential applications not found in simpler derivatives.
Studies on the interactions of ethyl 4-oxo-4H-chromene-2-carboxylate with biological systems have revealed significant insights:
Ethyl 4-oxo-4H-chromene-2-carboxylate shares structural similarities with several other compounds within the chromene family. Notable similar compounds include:
Compound Name | Unique Features |
XLogP3 2.3
Other CAS
14736-31-3
Wikipedia
Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
Dates
Modify: 2023-08-15
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